molecular formula C20H22N2O2 B12199609 N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B12199609
M. Wt: 322.4 g/mol
InChI Key: HIXMLAOMOWYBAW-UHFFFAOYSA-N
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Description

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide is a compound that features a piperidine ring, a benzamide group, and a phenyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide typically involves the reaction of a piperidine derivative with a benzoyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, chloroform, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The piperidine ring and benzamide group are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various pharmacological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and benzamide derivatives, such as:

Uniqueness

N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]benzamide is unique due to its specific combination of a piperidine ring, a benzamide group, and a phenyl group.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2-oxo-2-phenyl-1-piperidin-1-ylethyl)benzamide

InChI

InChI=1S/C20H22N2O2/c23-18(16-10-4-1-5-11-16)19(22-14-8-3-9-15-22)21-20(24)17-12-6-2-7-13-17/h1-2,4-7,10-13,19H,3,8-9,14-15H2,(H,21,24)

InChI Key

HIXMLAOMOWYBAW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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